molecular formula C28H41N3O B14660696 N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide CAS No. 39793-14-1

N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide

Cat. No.: B14660696
CAS No.: 39793-14-1
M. Wt: 435.6 g/mol
InChI Key: DZUOCDGKDDTWRR-UHFFFAOYSA-N
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Description

N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide is an organic compound characterized by the presence of a phenyldiazenyl group attached to a hexadecanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide typically involves the reaction of 4-[(E)-phenyldiazenyl]aniline with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline: Another compound with a phenyldiazenyl group, but with different substituents.

    N-[3-(Dimethylamino)propyl]hexadecanamide: A compound with a similar hexadecanamide moiety but different functional groups.

Uniqueness

N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide is unique due to its specific combination of a phenyldiazenyl group and a hexadecanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

39793-14-1

Molecular Formula

C28H41N3O

Molecular Weight

435.6 g/mol

IUPAC Name

N-(4-phenyldiazenylphenyl)hexadecanamide

InChI

InChI=1S/C28H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)29-25-21-23-27(24-22-25)31-30-26-18-15-14-16-19-26/h14-16,18-19,21-24H,2-13,17,20H2,1H3,(H,29,32)

InChI Key

DZUOCDGKDDTWRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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